NDI-091143

Descripción general

Descripción

NDI-091143 es un potente inhibidor de alta afinidad de la liasa ATP-citrato humana (ACLY). Esta enzima juega un papel crucial en la vía metabólica que convierte el citrato en acetil-CoA, un precursor clave para la biosíntesis de lípidos. This compound ha mostrado un potencial significativo en la investigación científica debido a su capacidad de inhibir ACLY con alta especificidad y potencia .

Aplicaciones Científicas De Investigación

NDI-091143 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como una herramienta para estudiar el papel de ACLY en las vías metabólicas. En biología, ayuda a comprender la regulación de la biosíntesis de lípidos. En medicina, this compound se está investigando por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos y ciertos tipos de cáncer. En la industria, se puede utilizar en el desarrollo de nuevos fármacos y agentes terapéuticos .

Mecanismo De Acción

NDI-091143 ejerce sus efectos inhibiendo alostéricamente la liasa ATP-citrato. Estabiliza grandes cambios conformacionales en la enzima, lo que indirectamente interrumpe la unión del citrato. Esta inhibición conduce a una disminución en la producción de acetil-CoA, lo que a su vez afecta la biosíntesis de lípidos. Los objetivos moleculares y las vías involucradas incluyen la enzima ACLY y las vías metabólicas descendentes que dependen del acetil-CoA .

Análisis Bioquímico

Biochemical Properties

NDI-091143 plays a significant role in biochemical reactions, particularly as an inhibitor of the ATP-citrate lyase enzyme . This enzyme is crucial at the intersection of glucose and lipid metabolism . This compound interacts with this enzyme, disrupting its function and thereby influencing various biochemical processes .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes . For instance, in thyroid cancer cell lines, this compound was found to suppress monolayer cell growth and clonogenic ability in a dose-dependent and time-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ATP-citrate lyase . It inhibits the catalysis of ACLY allosterically by stabilizing large conformational changes in the citrate domain, which indirectly blocks the binding and recognition of citrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway of ATP-citrate lyase . It interacts with this enzyme, which plays a crucial role in the intersection of glucose and lipid metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de NDI-091143 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de producción industrial: La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, minimizando al mismo tiempo los costos y el impacto ambiental. Técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) se utilizarían para garantizar la calidad y consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: NDI-091143 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el sulfonamida y los grupos éster. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen ácidos y bases fuertes, agentes oxidantes y agentes reductores. Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar los resultados deseados .

Productos principales: Los productos principales formados a partir de las reacciones que involucran this compound dependen de las condiciones de reacción específicas. Por ejemplo, la hidrólisis del grupo éster puede conducir a la formación del ácido carboxílico correspondiente .

Comparación Con Compuestos Similares

NDI-091143 es único en su alta afinidad y especificidad para ACLY en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

- Hidrato de citrato de hidrógeno tripotásico

- Ácido bempedoico

- MEDICA16

Estos compuestos también inhiben ACLY, pero difieren en sus estructuras químicas, mecanismos de acción y potencia. This compound destaca por su mecanismo de inhibición alostérica y alta afinidad de unión .

Propiedades

IUPAC Name |

methyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTSHUWHIDBZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)NC2=C(C=C(C(=C2)C3=CC=CC=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

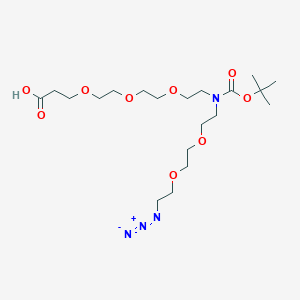

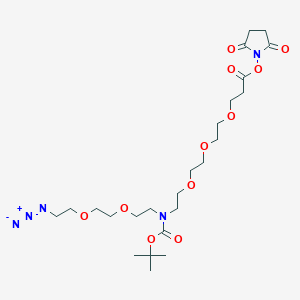

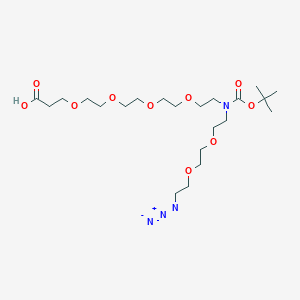

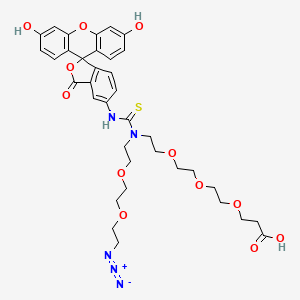

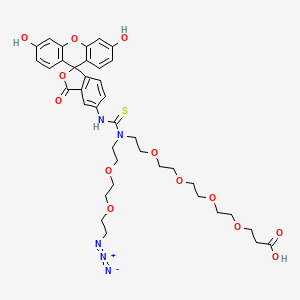

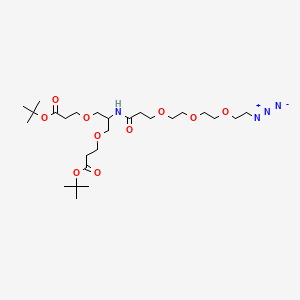

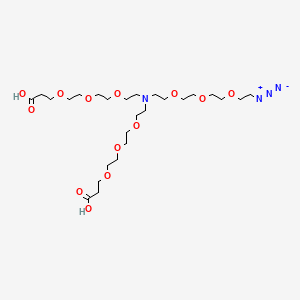

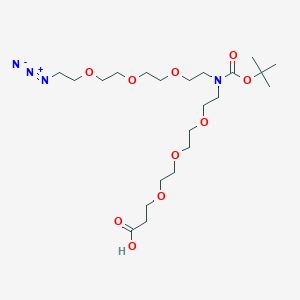

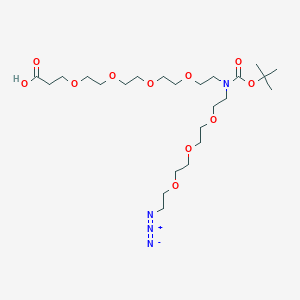

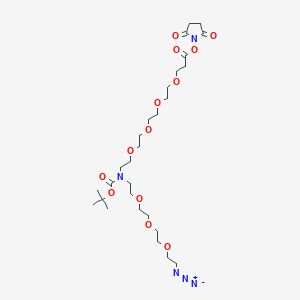

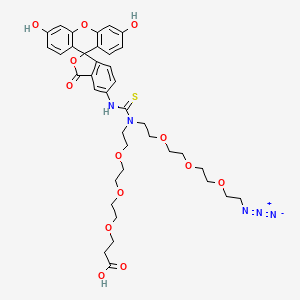

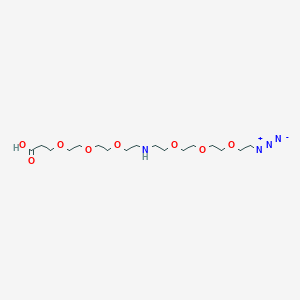

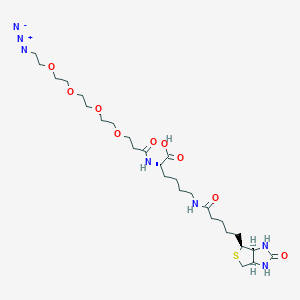

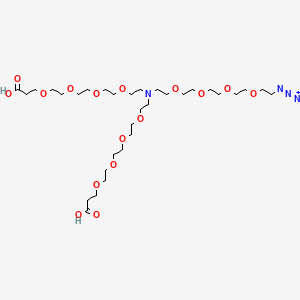

Feasible Synthetic Routes

Q1: What is the mechanism of action of NDI-091143?

A: this compound is a potent and selective inhibitor of ATP citrate lyase (ACLY). [, , ] While the exact binding mechanism is still under investigation, cryo-electron microscopy studies have provided structural insights into its interaction with human ACLY. [] this compound is believed to bind to an allosteric site on the enzyme, inducing conformational changes that hinder its catalytic activity. []

Q2: What are the downstream effects of ACLY inhibition by this compound?

A: ACLY is a key enzyme responsible for converting citrate to acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. [] By inhibiting ACLY, this compound reduces the availability of acetyl-CoA, ultimately leading to decreased lipid production. [, ] This mechanism has shown promise in preclinical studies for treating conditions like dyslipidemia, cancer, and hepatic steatosis. []

Q3: Are there any structural analogs of this compound with improved characteristics?

A: Researchers have explored structural modifications to this compound to improve its properties. For instance, a novel macrocyclic compound (compound 2 in the study) was developed using a "ring-closing" strategy based on the this compound structure. [] This modification significantly enhanced the metabolic stability of the compound in human liver microsomes compared to this compound. []

Q4: Has this compound shown efficacy in preclinical models of disease?

A: While specific data on this compound's in vivo efficacy isn't provided in the excerpts, research highlights the potential of ACLY inhibitors in general. For instance, BMS-303141, another ACLY inhibitor, demonstrated promising results in a diabetic mouse model by reducing renal lipid accumulation and inflammation. [] Furthermore, studies show that inhibiting ACLY can induce apoptosis in thyroid cancer cells and enhance the effects of the chemotherapy drug sorafenib. []

Q5: Does inhibiting fatty acid metabolism with this compound impact cellular processes beyond lipid production?

A: Research suggests that this compound, through ACLY inhibition and subsequent reduction in acetyl-CoA levels, can influence cellular senescence. [] Specifically, using this compound to suppress acetyl-CoA production was found to accelerate senescence in human umbilical vein endothelial cells. [] This highlights the intricate link between fatty acid metabolism, acetyl-CoA availability, and cellular processes like senescence.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.